molecular formula C15H23N3O3S B13580716 3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide

3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B13580716
M. Wt: 325.4 g/mol
InChI Key: JXKWIINSAIDBMM-UHFFFAOYSA-N
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Description

    3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide: , is a synthetic antibacterial compound.

  • It belongs to the class of sulfonamide antibiotics and is commonly used to treat bacterial infections.
  • Sulfamethoxazole is often combined with trimethoprim (forming the drug co-trimoxazole) to enhance its efficacy.
  • Preparation Methods

      Synthetic Routes: Sulfamethoxazole can be synthesized through various methods. One common approach involves the reaction of 4-aminobenzenesulfonamide with 4-methylpiperidine-1-carboxylic acid chloride.

      Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) with a base (such as triethylamine) as a catalyst.

      Industrial Production: Sulfamethoxazole is industrially produced using large-scale chemical processes. The exact industrial methods may vary depending on the manufacturer.

  • Chemical Reactions Analysis

      Reactions: Sulfamethoxazole can undergo various chemical transformations, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction may involve catalytic hydrogenation.

      Major Products: The major products of these reactions include derivatives of sulfamethoxazole with modified functional groups.

  • Scientific Research Applications

      Medicine: Sulfamethoxazole is widely used in combination with trimethoprim to treat urinary tract infections, respiratory tract infections, and other bacterial diseases.

      Chemistry: Researchers study its chemical properties, stability, and interactions with other compounds.

      Industry: Sulfamethoxazole has applications in pharmaceutical manufacturing.

  • Mechanism of Action

    • Sulfamethoxazole inhibits bacterial growth by interfering with folic acid synthesis. It competitively inhibits dihydropteroate synthase, an enzyme involved in folate production.
    • By disrupting folate metabolism, sulfamethoxazole prevents bacteria from synthesizing essential nucleic acids, leading to their death.
  • Comparison with Similar Compounds

      Similar Compounds: Other sulfonamide antibiotics, such as sulfadiazine and sulfisoxazole, share structural similarities with sulfamethoxazole.

      Uniqueness: Sulfamethoxazole’s combination with trimethoprim (co-trimoxazole) sets it apart, providing synergistic antibacterial effects.

    Properties

    Molecular Formula

    C15H23N3O3S

    Molecular Weight

    325.4 g/mol

    IUPAC Name

    3-(4-methylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide

    InChI

    InChI=1S/C15H23N3O3S/c1-12-6-9-18(10-7-12)11-8-15(19)17-13-2-4-14(5-3-13)22(16,20)21/h2-5,12H,6-11H2,1H3,(H,17,19)(H2,16,20,21)

    InChI Key

    JXKWIINSAIDBMM-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

    Origin of Product

    United States

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